Cas no 61491-92-7 (2-Isobutyl-1H-imidazole)

2-Isobutyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-Isobutyl-1H-imidazole
- 2-(2-Methylpropyl)-1H-imidazole
- 2-isobutyl-1H-imidazole(SALTDATA: FREE)
- AZ4ERD9CXD
- DTXSID30210458
- 1H-Imidazole, 2-(2-methylpropyl)-
- NS00034703
- CS-0315760
- AKOS005174155
- CHEMBL3810086
- MFCD15146457
- SCHEMBL233107
- LS-04235
- RFXJLECGYGFJCI-UHFFFAOYSA-N
- 2-isobutylimidazole
- 61491-92-7
- EINECS 262-818-6
- DTXCID30132949
- ALBB-013590
-
- MDL: MFCD15146457
- インチ: InChI=1S/C7H12N2/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
- InChIKey: RFXJLECGYGFJCI-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1=NC=CN1
計算された属性
- せいみつぶんしりょう: 124.10016
- どういたいしつりょう: 124.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 81
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 269.9±9.0 °C at 760 mmHg
- フラッシュポイント: 124.9±5.1 °C
- PSA: 28.68
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-Isobutyl-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Isobutyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275763-1g |
2-Isobutyl-1H-imidazole |
61491-92-7 | 95% | 1g |
$392 | 2021-08-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 063492-500mg |
2-Isobutyl-1H-imidazole |
61491-92-7 | 500mg |
6404.0CNY | 2021-07-10 | ||
abcr | AB294208-5 g |
2-Isobutyl-1H-imidazole; 95% |
61491-92-7 | 5 g |
€749.60 | 2023-07-20 | ||
Chemenu | CM275763-1g |
2-Isobutyl-1H-imidazole |
61491-92-7 | 95% | 1g |
$*** | 2023-05-30 | |
A2B Chem LLC | AG71532-1g |
2-Isobutyl-1h-imidazole |
61491-92-7 | 95% | 1g |
$118.00 | 2024-04-19 | |
A2B Chem LLC | AG71532-5g |
2-Isobutyl-1h-imidazole |
61491-92-7 | 95% | 5g |
$441.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1254276-5g |
2-(2-methylpropyl)-1H-imidazole |
61491-92-7 | 95% | 5g |
$650 | 2025-02-26 | |
1PlusChem | 1P00EERW-1g |
2-(2-methylpropyl)-1H-imidazole |
61491-92-7 | 95% | 1g |
$118.00 | 2025-02-27 | |
abcr | AB294208-250mg |
2-Isobutyl-1H-imidazole, 95%; . |
61491-92-7 | 95% | 250mg |
€168.30 | 2025-02-15 | |
abcr | AB294208-5g |
2-Isobutyl-1H-imidazole, 95%; . |
61491-92-7 | 95% | 5g |
€749.60 | 2025-02-15 |
2-Isobutyl-1H-imidazole 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-Isobutyl-1H-imidazoleに関する追加情報
2-Isobutyl-1H-imidazole: A Comprehensive Overview
2-Isobutyl-1H-imidazole (CAS No. 61491-92-7) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the imidazole family, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The isobutyl substituent attached to the imidazole ring imparts unique chemical and physical properties, making it a versatile molecule with potential applications in various industries.
The synthesis of 2-isobutyl-1H-imidazole involves a combination of nucleophilic aromatic substitution and condensation reactions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity. Researchers have explored the use of transition metal catalysts, such as palladium and copper complexes, to optimize the reaction conditions. These studies have not only improved the yield but also reduced the environmental footprint of the synthesis process.
One of the most promising applications of 2-isobutyl-1H-imidazole lies in its use as a building block for constructing advanced materials. For instance, this compound can be incorporated into polymer networks to enhance their thermal stability and mechanical strength. Recent studies have demonstrated that imidazole derivatives, including 2-isobutyl-1H-imidazole, can serve as cross-linking agents in epoxy resins, leading to materials with improved adhesion properties. This makes them ideal for aerospace and automotive industries where high-performance materials are critical.
In the field of pharmacology, 2-isobutyl-1H-imidazole has shown potential as a lead compound for drug discovery. Its ability to form hydrogen bonds and its rigid structure make it an attractive candidate for designing bioactive molecules. Researchers have investigated its role as a template for creating inhibitors against enzymes such as kinases and proteases. Preliminary results indicate that imidazole-based compounds could exhibit selective binding to target proteins, paving the way for novel therapeutic agents.
The electronic properties of 2-isobutyl-1H-imidazole also make it a valuable component in optoelectronic devices. Its conjugated system allows for efficient charge transport, which is essential for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent breakthroughs in molecular design have focused on modifying the substituents on the imidazole ring to enhance its optical properties. For example, introducing electron-withdrawing groups has been shown to increase the fluorescence quantum yield, making it suitable for sensing applications.
From an environmental perspective, 2-isobutyl-1H-imidazole exhibits low toxicity and biodegradability under certain conditions. This makes it a safer alternative to traditional chemicals used in industrial processes. However, further research is needed to fully understand its long-term impact on ecosystems and human health.
In conclusion, 2-isobutyl-1H-imidazole (CAS No. 61491-92-7) is a multifaceted compound with diverse applications across various disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern material science and pharmacology. As research continues to uncover new functionalities and optimizations, this compound is poised to make significant contributions to both academic and industrial sectors.
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